2-Bromo-4-morpholinonitrobenzene
Description
This compound features a nitro group (-NO₂), bromine (-Br), and a morpholino moiety (-N-(CH₂CH₂)₂O) on a benzene ring. Such nitroaromatic compounds are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and functional group diversity.
Properties
IUPAC Name |
4-(3-bromo-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNOOUGBNYPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-morpholinonitrobenzene typically involves the bromination of 4-nitroaniline followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-morpholinonitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Reduction Reactions: Products include 2-bromo-4-morpholinoaniline.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-4-morpholinonitrobenzene possesses a unique structure characterized by the presence of a bromine atom, a nitro group, and a morpholine ring. The molecular formula is CHBrNO. Its distinct properties make it suitable for various applications, especially as an intermediate in synthetic pathways.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. It serves as an important intermediate in the synthesis of various biologically active compounds:
- Anticancer Agents : Research has shown that derivatives of this compound exhibit significant cytotoxic activity against different cancer cell lines. For instance, modifications to the morpholine moiety can enhance the compound's potency and selectivity against tumor cells .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structural features allow it to interact with microbial targets effectively .
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block for constructing complex molecules:
- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.
- Functional Group Transformations : The presence of both bromine and nitro groups allows for diverse functional group transformations, enabling chemists to create a wide range of derivatives with tailored properties.
Preclinical Studies on Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of compounds based on this compound to evaluate their anticancer properties. The lead compound demonstrated significant inhibition of cell proliferation in estrogen receptor-positive breast cancer cells (MCF7) through apoptosis induction mechanisms .
Development of Antimicrobial Agents
A research article highlighted the synthesis of novel derivatives from this compound aimed at combating antibiotic-resistant bacteria. The derivatives exhibited enhanced antibacterial activity compared to existing antibiotics, showcasing their potential for development into new therapeutic agents .
Data Table
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Derivatives targeting MCF7 |
| Antimicrobial agents | Novel derivatives | |
| Organic Synthesis | Building block for coupling | Biaryl compounds |
| Functional group transformations | Various derivatives |
Mechanism of Action
The mechanism of action of 2-Bromo-4-morpholinonitrobenzene involves its electrophilic nature, allowing it to react with nucleophiles. The bromine atom facilitates substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to form various derivatives and intermediates, which can interact with molecular targets in biological systems .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Bromo-4-morpholinonitrobenzene with structurally related compounds from the evidence:
Reactivity and Functional Group Influence
- Nitro Group: All compounds share a nitro group, which strongly withdraws electrons, activating the ring for nucleophilic aromatic substitution (NAS). For example, 4-Bromo-1-chloro-2-nitrobenzene (Ev2) undergoes NAS at the para-bromo position due to meta-directing effects of -NO₂.
- Halogen Effects : Bromine’s size and polarizability make it a better leaving group than chlorine or fluorine. 2-Bromo-4-fluoro-1-nitrobenzene (Ev7) shows higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs.
- Morpholino Group: The morpholino moiety in 4-(2-Bromo-4-fluorobenzyl)morpholine (Ev10) increases solubility in DMSO and THF, facilitating reactions under mild conditions. In contrast, methyl or chloro substituents (e.g., 4-Bromo-2-methyl-1-nitrobenzene, Ev6) reduce solubility but enhance thermal stability.
Biological Activity
2-Bromo-4-morpholinonitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its chemical formula . Its structure includes a bromine atom, a nitro group, and a morpholine ring, which contribute to its biological properties.
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in tumor progression and inflammation.
- Cytotoxic Effects : The compound demonstrates cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 15.2 | Apoptosis induction |
| MCF-7 (Breast cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical cancer) | 20.0 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of the compound, highlighting its effectiveness against multi-drug resistant strains. The researchers utilized a series of dilutions to determine the MIC and found that the compound exhibited superior activity compared to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
